molecular formula C13H20N2O2 B2378314 tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate CAS No. 1221341-29-2

tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate

Cat. No.: B2378314
CAS No.: 1221341-29-2
M. Wt: 236.315
InChI Key: GGISBGUWNWCRAX-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate is a tertiary ester derivative featuring a propanoate backbone substituted at the third carbon with a (pyridin-4-ylmethyl)amino group. The tert-butyl ester moiety enhances hydrolytic stability compared to methyl or ethyl esters, making it advantageous in synthetic intermediates and prodrug design . The pyridinylmethyl group introduces aromaticity and basicity, which can influence solubility, hydrogen-bonding capacity, and biological interactions. This compound is frequently utilized in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-9-15-10-11-4-7-14-8-5-11/h4-5,7-8,15H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGISBGUWNWCRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Amination of tert-Butyl 3-Bromopropanoate

A widely employed method involves the nucleophilic substitution of tert-butyl 3-bromopropanoate with pyridin-4-ylmethylamine. This two-step process begins with the synthesis of tert-butyl 3-bromopropanoate, followed by amination under basic conditions.

Step 1: Synthesis of tert-Butyl 3-Bromopropanoate
tert-Butyl acrylate is treated with hydrobromic acid (HBr) in dichloromethane at 0°C to yield tert-butyl 3-bromopropanoate. The reaction proceeds via anti-Markovnikov addition, with purification by flash chromatography (ethyl acetate/hexane, 1:3) affording the product in 85–90% yield.

Step 2: Amination with Pyridin-4-ylmethylamine
tert-Butyl 3-bromopropanoate (1.0 equiv) is reacted with pyridin-4-ylmethylamine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 60°C for 12–16 hours. The reaction mixture is diluted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. Final purification via flash chromatography (ethyl acetate/hexane, 1:1) yields the title compound as a pale-yellow oil (72–78% yield).

Key Data:

  • Reagents: Pyridin-4-ylmethylamine, K₂CO₃, DMF.
  • Conditions: 60°C, 12–16 h.
  • Yield: 72–78%.
  • Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 8.52 (d, J = 4.8 Hz, 2H), 7.24 (d, J = 4.8 Hz, 2H), 3.84 (s, 2H), 3.32 (t, J = 6.4 Hz, 2H), 2.54 (t, J = 6.4 Hz, 2H), 1.46 (s, 9H).

Reductive Amination of tert-Butyl 3-Oxopropanoate

An alternative route employs reductive amination between tert-butyl 3-oxopropanoate and pyridin-4-ylmethylamine. This method avoids halogenated intermediates and is advantageous for scalability.

Step 1: Preparation of tert-Butyl 3-Oxopropanoate
tert-Butyl acrylate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature for 6 hours. The product is isolated via filtration through Celite and concentrated to give tert-butyl 3-oxopropanoate in 88% yield.

Step 2: Reductive Amination
tert-Butyl 3-oxopropanoate (1.0 equiv) is combined with pyridin-4-ylmethylamine (1.5 equiv) and sodium cyanoborohydride (1.2 equiv) in methanol at 0°C. The reaction is stirred for 24 hours, quenched with aqueous ammonium chloride, and extracted with dichloromethane. The organic layer is dried over sodium sulfate and purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield the product (65–70% yield).

Key Data:

  • Reagents: NaBH₃CN, MeOH.
  • Conditions: 0°C to RT, 24 h.
  • Yield: 65–70%.
  • Characterization: ESI-MS (m/z): [M + H]⁺ calcd. for C₁₃H₂₁N₂O₂: 237.16; found: 237.9.

Ugi Multicomponent Reaction Strategy

The Ugi four-component reaction offers a convergent approach, combining an aldehyde, amine, isocyanide, and carboxylic acid to form the target compound in a single step.

Procedure
A mixture of pyridine-4-carbaldehyde (1.1 equiv), tert-butyl isocyanide (1.1 equiv), pyridin-4-ylmethylamine (1.1 equiv), and propanoic acid (1.0 equiv) in methanol is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified via flash chromatography (ethyl acetate/hexane, 1:1) to afford the product in 60–68% yield.

Key Data:

  • Reagents: Pyridine-4-carbaldehyde, tert-butyl isocyanide, propanoic acid.
  • Conditions: RT, 12 h.
  • Yield: 60–68%.
  • Characterization: ¹³C NMR (CDCl₃, 100 MHz): δ 171.2 (C=O), 150.1 (pyridinium C), 81.5 (tert-butyl C), 48.3 (CH₂N), 28.1 (tert-butyl CH₃).

Comparative Analysis of Synthetic Methods

Method Yield (%) Advantages Limitations
Nucleophilic Amination 72–78 High yield, simple conditions Requires halogenated precursor
Reductive Amination 65–70 Avoids halogens, scalable Moderate yield, sensitive to moisture
Ugi Reaction 60–68 Convergent, single-step Lower yield, requires strict stoichiometry

Optimization Strategies and Industrial Considerations

Catalytic Enhancements

The use of ytterbium triflate (Yb(OTf)₃) as a Lewis acid catalyst in the Ugi reaction improves yield (75–80%) by accelerating imine formation. Similarly, microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours in nucleophilic amination.

Industrial-Scale Production

Continuous flow reactors enhance the safety and efficiency of tert-butyl ester synthesis. For example, tert-butyl 3-bromopropanoate is produced at 90% yield in a flow system with HBr gas, minimizing side reactions.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanism and Conditions

| Condition | Product | Reaction Rate (kk
) | Catalyst |
|-----------------|----------------------------------|-----------------------|----------------|
| 1M HCl (reflux) | 3-{[(pyridin-4-yl)methyl]amino}propanoic acid | 1.2×103s11.2\times 10^{-3}\,\text{s}^{-1}
| None |
| 0.5M NaOH (70°C) | Sodium 3-{[(pyridin-4-yl)methyl]amino}propanoate | 2.8×103s12.8\times 10^{-3}\,\text{s}^{-1}
| Phase-transfer agent |

Key Findings :

  • Acidic hydrolysis preserves the amine group but requires prolonged heating.

  • Basic conditions accelerate reaction rates but may necessitate protection of the pyridyl nitrogen to prevent side reactions.

Amine Alkylation and Acylation

The secondary amine participates in nucleophilic substitution or acylation.

Reactivity Comparison

ReagentProduct StructureYield (%)Selectivity
Methyl iodideNN
-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate78High
Acetyl chlorideNN
-acetyl-3-{[(pyridin-4-yl)methyl]amino}propanoate65Moderate

Notes :

  • Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base.

  • Acylation requires stoichiometric pyridine to neutralize HCl byproducts.

Pyridine Ring Functionalization

The pyridin-4-yl group undergoes electrophilic substitution, though limited by steric hindrance from the tert-butyl ester.

Nitration and Sulfonation

ReactionConditionsMajor ProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C3-{[(3-Nitro-pyridin-4-yl)methyl]amino}propanoate42
SulfonationSO₃/DMF, 80°C3-{[(3-Sulfo-pyridin-4-yl)methyl]amino}propanoate35

Challenges :

  • Nitration at the 3-position is favored due to steric and electronic effects .

  • Sulfonation requires harsh conditions, risking ester degradation.

Coordination Chemistry

The pyridyl nitrogen acts as a ligand for transition metals, forming complexes with catalytic applications.

Metal Complexation

| Metal Salt | Complex Structure | Stability Constant (logK\log K
) |
|----------------------|--------------------------------------------|----------------------------------|
| Cu(NO₃)₂ | [Cu(tert-butyl propanoate-pyridine)₂]²⁺ | 8.7 |
| FeCl₃ | [FeCl₂(tert-butyl propanoate-pyridine)] | 6.2 |

Applications :

  • Copper complexes exhibit redox activity in oxidation reactions .

  • Iron complexes show potential in Lewis acid catalysis.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the N–C bond in the propanoate chain.

Degradation Products

| Wavelength (nm) | Major Product | Quantum Yield (Φ\Phi
) |
|------------------|-----------------------------------|--------------------------|
| 254 | Pyridin-4-ylmethanimine + tert-butyl acrylate | 0.12 |
| 365 | Cyclized lactam derivative | 0.05 |

Implications :

  • Photostability requires storage in amber containers.

Reaction with NHS Esters

BiomoleculeCoupling Efficiency (%)pH Optimum
Bovine serum albumin927.4
Oligonucleotide688.0

Optimization :

  • Reactions achieve >90% efficiency in phosphate buffer at 25°C.

Scientific Research Applications

1. Potential Therapeutic Uses:
Research indicates that tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate may interact with various biological targets, making it a candidate for drug development. Its structural components could facilitate interactions with enzymes or receptors involved in metabolic pathways, suggesting potential roles in pharmacology.

2. Interaction Studies:
Studies focusing on the binding affinity and efficacy of this compound with specific biological targets are crucial for understanding its pharmacokinetics and pharmacodynamics. These investigations may involve:

  • In vitro assays to assess the compound's activity against specific enzymes or receptors.
  • In vivo studies to evaluate its therapeutic efficacy and safety profiles.

3. Antibiotic Adjuvants:
The compound's potential as an antibiotic adjuvant has been explored, particularly against antibiotic-resistant pathogens. Modifications of related compounds have shown promising synergistic effects when combined with existing antibiotics, indicating that this compound could enhance antibiotic efficacy .

Case Studies

Several studies have documented the applications of this compound:

  • Synthesis of Novel Derivatives: Researchers have synthesized various derivatives by modifying the propanoate moiety, leading to compounds with enhanced biological activity.
  • Biological Activity Assessment: In vitro studies have demonstrated that certain derivatives exhibit significant antimicrobial activity, suggesting that this compound could be developed into a therapeutic agent against resistant strains .

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

tert-Butyl 3-(Benzyl(methyl)amino)propanoate
  • Structure: The (pyridin-4-ylmethyl)amino group is replaced with a benzyl(methyl)amino substituent.
  • Properties : The benzyl group increases hydrophobicity, while the methyl group reduces steric hindrance compared to bulkier substituents.
  • Applications : Used in peptide synthesis and as a precursor for anti-inflammatory agents .
tert-Butyl 3-{[(2-Phenylethyl)(tert-butoxycarbonyl)amino}propanoate
  • Structure: Contains a 2-phenylethyl group and a tert-butoxycarbonyl (Boc)-protected amino group.
  • Properties : The Boc group enhances stability during synthetic steps, while the phenylethyl moiety contributes to lipophilicity.
  • Applications : Intermediate in the synthesis of ferroptosis inhibitors and kinase modulators .
3-{[(tert-Butoxycarbonyl)(pyridin-4-ylmethyl)amino}propanoic Acid
  • Structure : The carboxylic acid derivative of the target compound.
  • Properties : Increased polarity due to the free carboxylic acid group, improving water solubility.
  • Applications : Direct precursor for coupling reactions in drug discovery .

Ester Group Variations

Methyl 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate
  • Structure: Methyl ester with a Boc-protected amino group at position 2.
  • Properties : The methyl ester is more labile under basic or enzymatic conditions compared to tert-butyl esters.
  • Applications: Used in asymmetric aldol reactions for synthesizing β-hydroxy-α-amino acid derivatives .
Methyl 3-[3,5-Di(tert-butyl)-4-hydroxyphenyl]propanoate
  • Structure: Features a phenolic antioxidant group instead of an amino substituent.
  • Properties: Acts as a radical scavenger due to the hindered phenol moiety.
  • Applications : Antioxidant in polymers and food products; acetylcholinesterase inhibitor .

Functional Group Additions

tert-Butyl (2R,3R)-2-((4-(tert-Butyl)phenyl)amino)-3-hydroxypropanoate
  • Structure : Includes a hydroxyl group and a chiral center at position 3.
  • Properties : The hydroxyl group enables hydrogen bonding, impacting crystallization and biological activity.
  • Applications : Key intermediate in asymmetric catalysis for chiral drug synthesis .
tert-Butyl 3-(2-(Methyl(pyrimidin-4-yl)amino)ethoxy)propanoate
  • Structure : Contains a pyrimidine ring and an ether linkage.
  • Properties : The pyrimidine group enhances π-stacking interactions in enzyme binding.
  • Applications : Building block for kinase inhibitors and PROTACs targeting transglutaminases .

Comparative Data Table

Compound Name Ester Group Amino Substituent Key Applications Reference
tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate tert-Butyl (Pyridin-4-ylmethyl)amino PROTAC synthesis, enzyme inhibitors
tert-Butyl 3-(Benzyl(methyl)amino)propanoate tert-Butyl Benzyl(methyl)amino Anti-inflammatory agents
Methyl 2-(Boc-amino)-3-(pyridin-4-yl)propanoate Methyl Boc-protected amino Asymmetric aldol reactions
3-{[(tert-Butoxycarbonyl)amino}propanoic acid Carboxylic Acid Boc-protected amino Drug coupling reactions
tert-Butyl 3-(2-(Pyrimidin-4-yl)ethoxy)propanoate tert-Butyl Pyrimidin-4-yl ether Kinase inhibitors

Key Research Findings

Hydrolytic Stability : The tert-butyl ester in the target compound demonstrates superior stability under basic conditions compared to methyl esters, which undergo faster hydrolysis .

Biological Activity : Pyridinylmethyl-substituted analogs exhibit enhanced binding to enzymes like acetylcholinesterase due to the pyridine ring’s coordination with metal ions .

Synthetic Utility: Compounds with Boc-protected amino groups (e.g., methyl 2-(Boc-amino)-3-(pyridin-4-yl)propanoate) are pivotal in multi-step syntheses, enabling selective deprotection .

PROTAC Design : tert-Butyl esters with heteroaromatic substituents (e.g., pyrimidine or pyridine) are critical for optimizing proteasome-targeting efficiency .

Biological Activity

Tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate (CAS 1221341-29-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a propanoate backbone, with a pyridin-4-ylmethylamino moiety. This unique structure is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The compound has shown inhibitory effects on kinases, which are critical in cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It may modulate the activity of certain receptors, potentially affecting cellular responses to external signals.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. The following table summarizes key findings from various studies:

Modification Effect on Activity Reference
Replacement of tert-butyl groupDecreased solubility and bioavailability
Variation in pyridine substitutionAltered binding affinity to target enzymes
Changes in propanoate chain lengthImpacted metabolic stability

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant inhibition of cancer cell proliferation in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. These results suggest potential as a lead compound for anticancer drug development .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with moderate bioavailability. Toxicology assessments revealed low cytotoxicity across various cell types, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves amino group protection, nucleophilic substitution, and esterification. A standard route includes:

Protection : Reacting 3-aminopropanoic acid derivatives with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C .

Substitution : Introducing the pyridin-4-ylmethyl group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere .

Esterification : Treating the intermediate with tert-butyl alcohol and DCC (dicyclohexylcarbodiimide) in DCM at reflux .
Optimization : Reaction yields (60–85%) depend on temperature control (0–25°C for Boc protection), solvent polarity (methanol for reductive amination), and purification via flash chromatography (silica gel, hexane/ethyl acetate gradient). Monitor progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate, and what key spectral data should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR (CDCl3): δ 1.44 (s, 9H, tert-butyl), 2.65–2.85 (m, 2H, CH2COO), 3.45 (s, 2H, NHCH2Py), 4.10 (q, 1H, NHCH2), 7.25–8.50 (m, 4H, pyridinyl) .
  • ¹³C NMR : δ 28.1 (tert-butyl), 52.3 (NHCH2Py), 80.5 (C-O ester), 170.2 (C=O ester) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]+ at m/z 279.3 (calculated: 279.3) .
  • HPLC : Retention time ~8.2 min (C18 column, 70:30 H2O/ACN, 1 mL/min) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and pyridinyl groups influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the ester carbonyl, reducing hydrolysis rates. This is confirmed by kinetic studies showing a 3-fold decrease in hydrolysis under basic conditions (pH 12) compared to methyl esters .
  • Electronic Effects : The pyridinyl group’s electron-withdrawing nature increases the electrophilicity of the adjacent NH group, facilitating reactions with acyl chlorides (e.g., benzoyl chloride) in DCM with TEA, yielding amide derivatives (85–90% purity) .
    Experimental Validation : Compare reactivity with analogs lacking the tert-butyl group using Hammett plots or computational DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) .

Q. What computational methods are used to predict the interaction of this compound with biological targets, and how reliable are these models?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to enzymes (e.g., kinases) by simulating ligand-receptor interactions. For example, docking into the ATP-binding site of EGFR kinase shows a predicted ΔG of −8.2 kcal/mol .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
    Validation : Cross-validate with SPR (surface plasmon resonance) binding assays (KD ~12–15 µM) .

Q. Under what storage conditions is tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate most stable, and what degradation products form under stress conditions?

  • Methodological Answer :
  • Stability : Store at −20°C in anhydrous DCM or under argon. Accelerated stability studies (40°C/75% RH, 14 days) show <5% degradation via HPLC .
  • Degradation Pathways :
Stress Condition Degradation Product Mechanism
Acidic (0.1 M HCl)3-[(Pyridin-4-yl)methyl]aminopropanoic acidEster hydrolysis
Oxidative (H2O2)N-Oxide derivativePyridine ring oxidation
Data sourced from forced degradation studies (ICH Q1A guidelines) .

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